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Compound of Interest

Compound Name: CAL-130

Cat. No.: B612117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

CAL-130, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ)

isoforms, in cell culture experiments.

Introduction to CAL-130
CAL-130 is a selective small molecule inhibitor targeting the p110δ and p110γ catalytic

subunits of PI3K. Its high potency and selectivity make it an invaluable tool for investigating the

roles of these specific PI3K isoforms in various cellular processes, particularly in cancer and

immunology research. CAL-130 allows for the targeted disruption of the PI3K/Akt/mTOR

signaling pathway, which is frequently dysregulated in human malignancies.

Quantitative Data Summary
The following table summarizes the inhibitory activity of CAL-130 against PI3K isoforms and

provides a recommended concentration range for in vitro studies based on available data for

CAL-130 and similar compounds.
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Compound Target Isoform(s)
IC50 (Enzyme
Assay)

Recommended In
Vitro Concentration
Range

CAL-130 PI3Kδ, PI3Kγ 1.3 nM, 6.1 nM 10 nM - 1 µM

CAL-101 (Idelalisib) PI3Kδ ~2.5 nM
Sub-micromolar

concentrations

IPI-145 (Duvelisib) PI3Kδ, PI3Kγ Not Available ~1 µM

BKM120 Pan-PI3K Not Available Up to 1 µM

LY294002 Pan-PI3K 1.4 µM ~10 µM

Note: The optimal concentration is cell-line specific and should be determined empirically.

Signaling Pathway and Experimental Workflows
To facilitate experimental design and data interpretation, the following diagrams illustrate the

targeted signaling pathway and standard experimental workflows.
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Caption: PI3K/Akt/mTOR pathway inhibited by CAL-130.
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Caption: Standard experimental workflows for CAL-130.

Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS-based)
This protocol outlines the steps to assess the effect of CAL-130 on cell proliferation and

viability.

Materials:

Target cancer cell line

Complete culture medium

CAL-130 (dissolved in DMSO)

96-well clear flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilizing agent (for MTT assay, e.g., DMSO or acidified isopropanol)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of

complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell

attachment.

Compound Preparation and Treatment: Prepare a 10 mM stock solution of CAL-130 in

DMSO. Create a serial dilution of CAL-130 in complete culture medium to achieve final

concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control (DMSO) with

the same final solvent concentration.

Remove the medium from the wells and add 100 µL of the prepared CAL-130 dilutions or

vehicle control.

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.

Viability Assessment:

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours. After incubation, carefully remove the medium and add 100 µL of solubilizing agent

to dissolve the formazan crystals.

MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.

Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT,

490 nm for MTS) using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to

calculate the percentage of cell viability. Plot the results as a dose-response curve to

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b612117?utm_src=pdf-body
https://www.benchchem.com/product/b612117?utm_src=pdf-body
https://www.benchchem.com/product/b612117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay by Annexin V & Propidium Iodide (PI)
Staining
This protocol details the quantification of apoptotic cells following CAL-130 treatment using flow

cytometry.

Materials:

Target cancer cell line

Complete culture medium

CAL-130

6-well plates

Annexin V-FITC Apoptosis Detection Kit

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells

with a range of CAL-130 concentrations (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control

for 24 or 48 hours.

Cell Harvesting: Collect both the culture supernatant (containing floating cells) and the

adherent cells (after gentle trypsinization). Combine them and centrifuge at 300 x g for 5

minutes.

Cell Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin

V-FITC and 5 µL of PI solution.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000

events per sample.

Data Analysis: Differentiate cell populations based on their staining profile:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes the detection of changes in the phosphorylation status of key proteins

downstream of PI3Kδ/γ after CAL-130 treatment.

Materials:

Target cancer cell line

Complete culture medium

CAL-130

6-well plates

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE and Western blot equipment

Primary antibodies: p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading

control (e.g., GAPDH, β-actin).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b612117?utm_src=pdf-body
https://www.benchchem.com/product/b612117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with

the desired concentrations of CAL-130 for various time points (e.g., 1, 6, 24 hours).

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the

lysates and clarify by centrifugation.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

Sample Preparation and Electrophoresis: Normalize protein concentrations and prepare

samples with Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.
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Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated

proteins to their total protein counterparts. Use the loading control to ensure equal protein

loading.

To cite this document: BenchChem. [Application Notes and Protocols for CAL-130 in Cell
Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612117#recommended-cal-130-concentration-for-
cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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